![molecular formula C8H7BrN2 B6357656 5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1369356-14-8](/img/structure/B6357656.png)
5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the CAS Number: 1369356-14-8 . It has a molecular weight of 211.06 . The compound is pale-yellow to yellow-brown in color and is in solid form . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, has been reported in scientific literature . These compounds have shown potent activities against FGFR1, 2, and 3 . Compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C8H7BrN2 . The InChI code for this compound is 1S/C8H7BrN2/c1-11-3-2-6-4-8(9)10-5-7(6)11/h2-5H,1H3 .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . Its molecular weight is 211.06 , and its linear formula is C8H7BrN2 . The InChI code for this compound is 1S/C8H7BrN2/c1-11-3-2-6-4-8(9)10-5-7(6)11/h2-5H,1H3 .Scientific Research Applications
Synthesis of Heterocycles
5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine is used in the synthesis of various heterocycles. For instance, Alekseyev, Amirova, and Terenin (2015) developed a synthesis method for 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework using Fischer indole cyclization, which is significant for building a 5-bromo-7-azaindole scaffold with alkyl or aryl substituents (Alekseyev, Amirova, & Terenin, 2015).
Synthesis of N6-Substituted Analogues
Nechayev et al. (2013) achieved efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, demonstrating the method's applicability for synthesizing different N6-substituted analogues (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).
Antibacterial Activity
Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, discovering that one compound exhibited in vitro antibacterial activity (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Photoreactions and Luminescence
Vetokhina et al. (2012) studied 2-(1H-pyrazol-5-yl)pyridine derivatives, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine, revealing three types of photoreactions and dual luminescence, which are significant for applications in sensors and bio-imaging tools (Vetokhina, Dobek, Kijak, Kamińska, Muller, Thiel, Waluk, & Herbich, 2012).
Synthesis of Pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine
Baeza, Mendiola, Burgos, Alvarez-Builla, and Vaquero (2010) reported the synthesis of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivatives using 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, which is crucial for the total synthesis of natural alkaloids like variolin B (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).
Future Directions
The future directions for the study of 5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine and its derivatives could involve further exploration of their biological activities, particularly their interactions with FGFR1, 2, and 3 . Additionally, more research could be done to elucidate the specific chemical reactions involving this compound. As always, any new findings could lead to potential applications in various fields, including medicinal chemistry.
properties
IUPAC Name |
5-bromo-1-methylpyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-3-2-6-4-8(9)10-5-7(6)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABYASJBXWKVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=NC=C21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6357584.png)
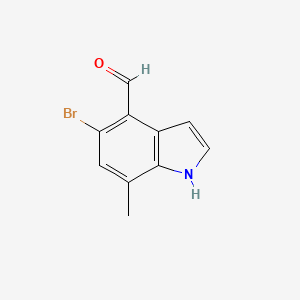

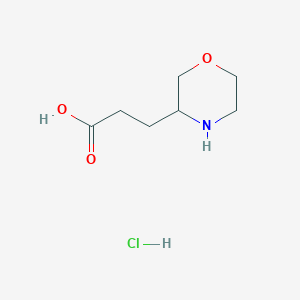
![2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B6357609.png)
![t-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B6357624.png)
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one](/img/structure/B6357632.png)
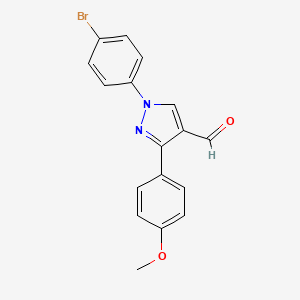

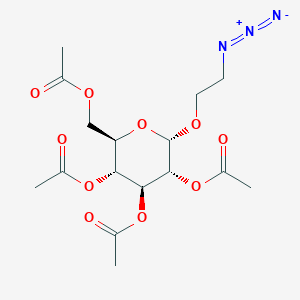
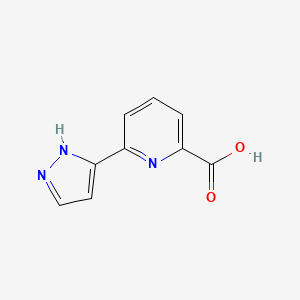
![2-[(Boc-Amino)methyl]-3-fluoro-2-propen-1-ol](/img/structure/B6357685.png)
![(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6357692.png)